(5-BROMO-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(5-BROMO-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a brominated thiophene ring and a phenylsulfonyl piperazine moiety, making it a valuable molecule for studying various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups attached to the thiophene ring .
Scientific Research Applications
(5-BROMO-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-BROMO-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and phenylsulfonyl piperazine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-BROMO-2-THIENYL)BENZONITRILE: Similar in structure but with a benzonitrile group instead of the phenylsulfonyl piperazine moiety.
(5-BROMO-2-THIENYL)METHANONE: Lacks the phenylsulfonyl piperazine group, making it less complex.
(5-BROMO-2-THIENYL)THIOUREA: Contains a thiourea group instead of the phenylsulfonyl piperazine moiety.
Uniqueness
The uniqueness of (5-BROMO-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE lies in its combination of the brominated thiophene ring and the phenylsulfonyl piperazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(5-bromothiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S2/c16-14-7-6-13(22-14)15(19)17-8-10-18(11-9-17)23(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKXKGCIKWYTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(S2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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